molecular formula C19H13ClN2OS2 B11361316 3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11361316
M. Wt: 384.9 g/mol
InChI Key: MNCSWRJGOIKMAP-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-1-benzothiophene-2-amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells .

Properties

Molecular Formula

C19H13ClN2OS2

Molecular Weight

384.9 g/mol

IUPAC Name

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H13ClN2OS2/c20-16-14-8-4-5-9-15(14)25-17(16)18(23)21-10-13-11-24-19(22-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,21,23)

InChI Key

MNCSWRJGOIKMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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